molecular formula C10H20N2S4Zn B080214 Zinc diethyldithiocarbamate CAS No. 14324-55-1

Zinc diethyldithiocarbamate

Cat. No. B080214
CAS RN: 14324-55-1
M. Wt: 361.9 g/mol
InChI Key: RKQOSDAEEGPRER-UHFFFAOYSA-L
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Patent
US08258180B2

Procedure details

The sequence of addition of the zinc compound and carbon disulfide is changed to conform to the method of Example 1 of U.S. Pat. No. 6,534,675, and zinc diethyldithiocarbamate (ZDEC-C) is prepared. Add 73 grams of diethylamine to 150 grams of water with temperature controlled at 25° C., then add 900 grams of solution with 3.4% ammonium hydroxide and 1% carbon dioxide which prevents the premature precipitation of the zinc content. Further add 346 grams of zinc ammonia complex solution A as in Example 1 containing 9.56% zinc to the solution and 1.7 grams of emulsifier Tanemul 1203. Lower the solution temperature to 15° C., add 78.5 grams of carbon disulfide slowly into the mixture under heavy agitation over 1 hour while keeping the temperature at or below 20° C. Yellowish white precipitates appear with the addition, and vapor comes out from the mixture. Continue the agitation for 3 hours, then heat the solution gradually to 40° C. Boil the solution, continue agitation for another 2 hours, then vacuum filter the precipitates. The filtrate has a pH of 8.45, and is substantially free of zinc and ammonia. The filtration is finished in 5 minutes. Wash the solid at the filter with 500 ml of 80° C. distilled water four times. Then dry the precipitate at 110° C. for 2 hours to obtain 172 grams of zinc diethyldithiocarbamate with 0.1% moisture content. We call this sample ZDEC-C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
73 g
Type
reactant
Reaction Step Two
Name
Quantity
150 g
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
900 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Zn:1].[CH2:2]([NH:4][CH2:5][CH3:6])[CH3:3].[OH-].[NH4+].C(=O)=O.[C:12](=[S:14])=[S:13]>O>[CH2:2]([N:4]([CH2:5][CH3:6])[C:12](=[S:13])[S-:14])[CH3:3].[Zn+2:1].[CH2:2]([N:4]([CH2:5][CH3:6])[C:12](=[S:13])[S-:14])[CH3:3] |f:2.3,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Zn]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=S)=S
Step Two
Name
Quantity
73 g
Type
reactant
Smiles
C(C)NCC
Name
Quantity
150 g
Type
solvent
Smiles
O
Step Three
Name
solution
Quantity
900 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
6,534,675, and zinc diethyldithiocarbamate (ZDEC-C) is prepared
CUSTOM
Type
CUSTOM
Details
controlled at 25° C.
CUSTOM
Type
CUSTOM
Details
the premature precipitation of the zinc content
ADDITION
Type
ADDITION
Details
Lower the solution temperature to 15° C., add 78.5 grams of carbon disulfide slowly into the mixture under heavy agitation over 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
below 20° C
CUSTOM
Type
CUSTOM
Details
Yellowish white precipitates
ADDITION
Type
ADDITION
Details
appear with the addition, and vapor
CUSTOM
Type
CUSTOM
Details
for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
for another 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
vacuum filter the precipitates
FILTRATION
Type
FILTRATION
Details
The filtration
WASH
Type
WASH
Details
Wash the solid at the
FILTRATION
Type
FILTRATION
Details
filter with 500 ml of 80° C.
DISTILLATION
Type
DISTILLATION
Details
distilled water four times
CUSTOM
Type
CUSTOM
Details
Then dry the precipitate at 110° C. for 2 hours
Duration
2 h

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)N(C([S-])=S)CC.[Zn+2].C(C)N(C([S-])=S)CC
Measurements
Type Value Analysis
AMOUNT: MASS 172 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.